molecular formula C18H22FN3O3 B605605 5-Amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 836620-48-5

5-Amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B605605
M. Wt: 347.3904
InChI Key: MOMCHYGXXYBDCD-UHFFFAOYSA-N
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Description

The compound “5-Amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid”, also known as AS1842856, is a quinolone that is 4-quinolone substituted at positions 1, 3, 5, 6 and 7 by ethyl, carboxy, amino, fluorine, and cyclohexylamino groups, respectively . It is known to directly bind to and block the transcription activity of the active forkhead box protein O1 (Foxo1), but not the Ser256-phosphorylated form . It induces cell death and growth arrest in Burkitt lymphoma cell lines at low concentrations .


Molecular Structure Analysis

The molecular formula of this compound is C18H22FN3O3 . The InChI code is 1S/C18H22FN3O3/c1-2-22-9-11 (18 (24)25)17 (23)14-13 (22)8-12 (15 (19)16 (14)20)21-10-6-4-3-5-7-10/h8-10,21H,2-7,20H2,1H3, (H,24,25) . The Canonical SMILES is CCN1C=C (C (=O)C2=C1C=C (C (=C2N)F)NC3CCCCC3)C (=O)O .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 347.4 g/mol . It is a solid at room temperature .

Scientific Research Applications

  • Antibacterial Activity: A study by Abu-Sheaib et al. (2008) investigated heterocycles fused onto 4-oxoquinoline-3-carboxylic acid, which are structurally similar to the compound . They found that these compounds exhibit moderate activity against various bacterial species (Abu-Sheaib et al., 2008).

  • Synthesis and Reactivity: Chupakhin et al. (1992) explored reactions of N-aminoquinolones with ketones, leading to the synthesis of tricyclic 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids. This study provides insights into the chemical reactivity and synthesis methods relevant to the compound (Chupakhin et al., 1992).

  • Fluoronaphthyridines as Antibacterial Agents: Bouzard et al. (1992) synthesized a series of compounds similar to the given chemical and tested them for antibacterial activities. They found that certain substitutions at specific positions can significantly enhance the in vitro and in vivo activity (Bouzard et al., 1992).

  • Antibacterial Properties of Quinolone Derivatives: Al-Hiari et al. (2011) synthesized new fluorinated derivatives of quinolinecarboxylic acids, which are structurally related to the compound . These derivatives showed appreciable antibacterial activity, highlighting the potential medicinal applications of such compounds (Al-Hiari et al., 2011).

  • Anticancer Activity: Gaber et al. (2021) aimed to produce new quinoline-3-carboxylic acid derivatives and evaluate their anticancer effect against the breast cancer MCF-7 cell line. The results showed significant anticancer activity in some of the synthesized compounds, suggesting potential applications in cancer therapy (Gaber et al., 2021).

  • Antimycobacterial Activities: Senthilkumar et al. (2009) synthesized novel fluoroquinolones and evaluated them for antimycobacterial activity. They found certain compounds with significant activity against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis (Senthilkumar et al., 2009).

properties

IUPAC Name

5-amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O3/c1-2-22-9-11(18(24)25)17(23)14-13(22)8-12(15(19)16(14)20)21-10-6-4-3-5-7-10/h8-10,21H,2-7,20H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMCHYGXXYBDCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=C(C(=C2N)F)NC3CCCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Citations

For This Compound
31
Citations
T Nagashima, N Shigematsu, R Maruki, Y Urano… - Molecular …, 2010 - ASPET
Excessive hepatic glucose production through the gluconeogenesis pathway is partially responsible for the elevated glucose levels observed in patients with type 2 diabetes mellitus (…
Number of citations: 247 molpharm.aspetjournals.org
T Nagashima, N Shigematsu, R Maruki, Y Urano… - limkinase-signal.com
Excessive hepatic glucose production through the gluconeo-genesis pathway is partially responsible for the elevated glu-cose levels observed in patients with type 2 diabetes mellitus (…
Number of citations: 0 limkinase-signal.com
T Nagashima, N Shigematsu, R Maruki, Y Urano… - gsi-ixinhibitor.com
Excessive hepatic glucose production through the gluconeo-genesis pathway is partially responsible for the elevated glu-cose levels observed in patients with type 2 diabetes mellitus (…
Number of citations: 0 gsi-ixinhibitor.com
P Zou, L Liu, L Zheng, L Liu, RE Stoneman, A Cho… - Cell Cycle, 2014 - Taylor & Francis
Hyperplasia (ie, increased adipogenesis) contributes to excess adiposity, the hallmark of obesity that can trigger metabolic complications. As FoxO1 has been implicated in adipogenic …
Number of citations: 81 www.tandfonline.com
H Awad, N Nolette, M Hinton… - Pediatric …, 2014 - Wiley Online Library
Background Hypoxia and reactive oxygen species (ROS) including H 2 O 2 play major roles in triggering and progression of pulmonary vascular remodeling in persistent pulmonary …
Number of citations: 52 onlinelibrary.wiley.com
D Wang, Y Wang, X Zou, Y Shi, Q Liu… - British journal of …, 2020 - Wiley Online Library
Background and Purpose Growing evidence indicates targeting mitochondrial dynamics and biogenesis could accelerate recovery from renal ischemia–reperfusion (I/R) injury, but the …
Number of citations: 56 bpspubs.onlinelibrary.wiley.com
JC Galley, BG Durgin, MP Miller, SA Hahn, S Yuan… - Molecular …, 2019 - ASPET
Nitric oxide (NO) stimulates soluble guanylyl cyclase (sGC) activity, leading to elevated intracellular cyclic guanosine 3′,5′-monophosphate (cGMP) and subsequent vascular smooth …
Number of citations: 13 molpharm.aspetjournals.org
F Yu, R Wei, J Yang, J Liu, K Yang, H Wang… - Experimental cell …, 2018 - Elsevier
Insulin-producing cells (IPCs) derived from human embryonic stem cells (hESCs) hold great potential for cell transplantation therapy in diabetes. Tremendous progress has been made …
Number of citations: 32 www.sciencedirect.com
S Guo, R Mangal, C Dandu, X Geng, Y Ding - Aging and Disease, 2022 - ncbi.nlm.nih.gov
Stroke is one of the most prevalent causes of death around the world. When a stroke occurs, many cellular signaling cascades and regulators are activated, which results in severe …
Number of citations: 15 www.ncbi.nlm.nih.gov
SH Kim, A Das, HI Choi, KH Kim, JC Chai… - Journal of Biological …, 2019 - ASBMB
Mesenchymal stromal cells (MSCs) can potently regulate the functions of immune cells and are being investigated for the management of inflammatory diseases. Toll-like receptor 3 (…
Number of citations: 6 www.jbc.org

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